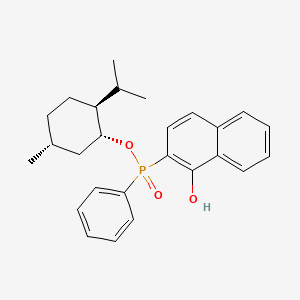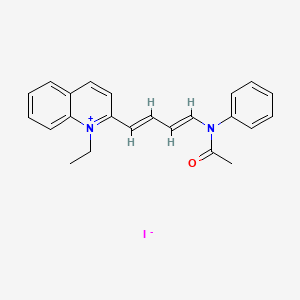
1-Ethyl-2-(4-(N-phenylacetamido)buta-1,3-dien-1-yl)quinolin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-2-(4-(N-phenylacetamido)buta-1,3-dien-1-yl)quinolin-1-ium iodide is a complex organic compound that belongs to the class of quinolinium salts. This compound is characterized by its unique structure, which includes a quinoline ring system substituted with an ethyl group and a butadiene chain linked to a phenylacetamido group. The iodide ion serves as the counterion to balance the charge of the quinolinium cation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-(4-(N-phenylacetamido)buta-1,3-dien-1-yl)quinolin-1-ium iodide typically involves a multi-step process. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl iodide and a strong base like sodium hydride.
Attachment of the Butadiene Chain: The butadiene chain can be attached through a Heck reaction, which involves the coupling of a halogenated quinoline derivative with a butadiene precursor in the presence of a palladium catalyst.
Formation of the Phenylacetamido Group: The phenylacetamido group can be introduced through an acylation reaction using phenylacetyl chloride and a suitable base.
Final Quaternization: The final step involves the quaternization of the nitrogen atom in the quinoline ring with methyl iodide to form the quinolinium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
1-Ethyl-2-(4-(N-phenylacetamido)buta-1,3-dien-1-yl)quinolin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinolinium cation to a quinoline derivative.
Hydrolysis: The phenylacetamido group can undergo hydrolysis in the presence of acidic or basic conditions, resulting in the cleavage of the amide bond and formation of the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl or aryl halides, nucleophiles, polar aprotic solvents.
Hydrolysis: Hydrochloric acid, sodium hydroxide, aqueous conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
Hydrolysis: Carboxylic acids and amines.
科学的研究の応用
1-Ethyl-2-(4-(N-phenylacetamido)buta-1,3-dien-1-yl)quinolin-1-ium iodide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 1-Ethyl-2-(4-(N-phenylacetamido)buta-1,3-dien-1-yl)quinolin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also inhibit key enzymes involved in cellular metabolism, leading to cell death. Additionally, the compound’s ability to generate reactive oxygen species can induce oxidative stress and apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 1,3,3-trimethyl-2-(4-(N-phenylacetamido)buta-1,3-dien-1-yl)-3H-indolium chloride
- 2-(4-(N-phenylacetamido)buta-1,3-dien-1-yl)-1,3,3-trimethyl-3H-indolium chloride
Uniqueness
1-Ethyl-2-(4-(N-phenylacetamido)buta-1,3-dien-1-yl)quinolin-1-ium iodide is unique due to its quinoline core structure, which imparts distinct electronic and steric properties compared to similar compounds with indolium cores. This uniqueness can lead to different biological activities and applications, making it a valuable compound for research and development.
特性
分子式 |
C23H23IN2O |
|---|---|
分子量 |
470.3 g/mol |
IUPAC名 |
N-[(1E,3E)-4-(1-ethylquinolin-1-ium-2-yl)buta-1,3-dienyl]-N-phenylacetamide;iodide |
InChI |
InChI=1S/C23H23N2O.HI/c1-3-24-22(17-16-20-11-7-8-15-23(20)24)14-9-10-18-25(19(2)26)21-12-5-4-6-13-21;/h4-18H,3H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
AIOSXQWRTHVXHG-UHFFFAOYSA-M |
異性体SMILES |
CC[N+]1=C(C=CC2=CC=CC=C21)/C=C/C=C/N(C3=CC=CC=C3)C(=O)C.[I-] |
正規SMILES |
CC[N+]1=C(C=CC2=CC=CC=C21)C=CC=CN(C3=CC=CC=C3)C(=O)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


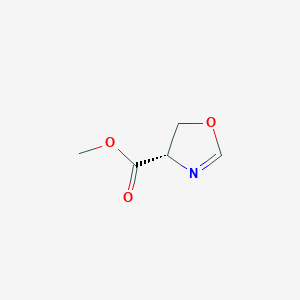
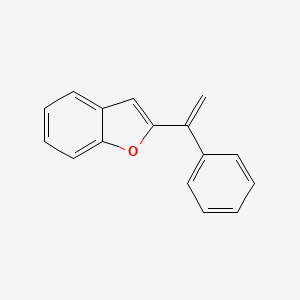
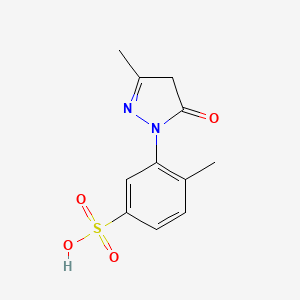
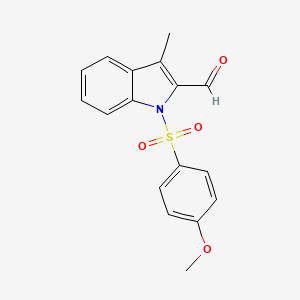
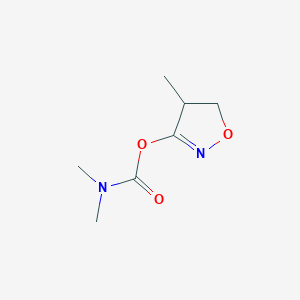
![3,7-Dibromo-2,8-bis(octyloxy)dibenzo[b,d]furan](/img/structure/B12899131.png)
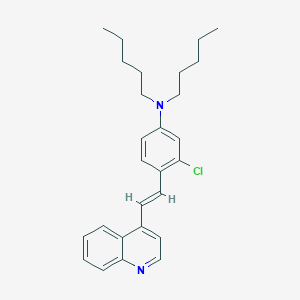
![N-Benzylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12899148.png)
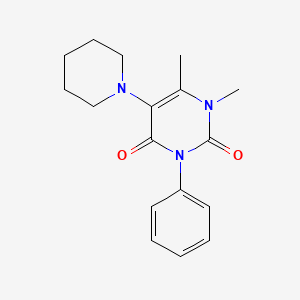
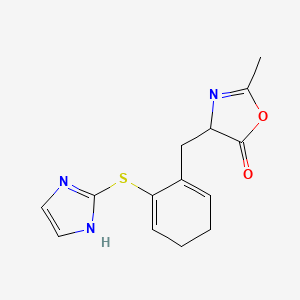
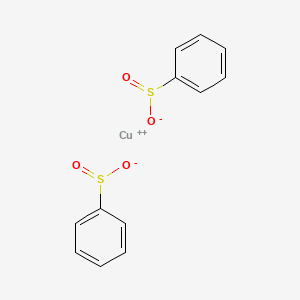
![N-[4-(Carboxymethoxy)-6-methylpyrimidin-2-yl]glycine](/img/structure/B12899161.png)
![2-(Difluoromethyl)-4-methylbenzo[d]oxazole](/img/structure/B12899166.png)
